molecular formula C25H21NO2S B15189174 Ukt5M3GU4F CAS No. 500169-73-3

Ukt5M3GU4F

Cat. No.: B15189174
CAS No.: 500169-73-3
M. Wt: 399.5 g/mol
InChI Key: RPXUZXKPLIIOMI-UHFFFAOYSA-N
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Description

The compound 2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE is a complex organic molecule with the molecular formula C25H21NO2S It is known for its unique structural features, including a morpholine ring, a naphthalene moiety, and a thiopyranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with sulfur dichloride.

    Introduction of the Naphthalene Moiety: The naphthalene group is introduced via a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.

    Construction of the Thiopyranone Core: The thiopyranone core is formed through a cyclization reaction involving a thioketone and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine or naphthalene derivatives.

Mechanism of Action

The mechanism of action of 2-(MORPHOLIN-4-YL)-6-(4-(NAPHTHALEN-1-YL)PHENYL)-4H-THIOPYRAN-4-ONE involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

500169-73-3

Molecular Formula

C25H21NO2S

Molecular Weight

399.5 g/mol

IUPAC Name

2-morpholin-4-yl-6-(4-naphthalen-1-ylphenyl)thiopyran-4-one

InChI

InChI=1S/C25H21NO2S/c27-21-16-24(29-25(17-21)26-12-14-28-15-13-26)20-10-8-19(9-11-20)23-7-3-5-18-4-1-2-6-22(18)23/h1-11,16-17H,12-15H2

InChI Key

RPXUZXKPLIIOMI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C=C(S2)C3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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